2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole
Overview
Description
2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole, also known as SB203580, is a chemical compound that has been extensively studied for its role in various biological processes. It is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), which is involved in the regulation of cellular responses to stress and inflammation.
Mechanism of Action
2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole inhibits the activation of p38 MAPK by binding to the ATP-binding pocket of the enzyme. This prevents the phosphorylation of downstream targets, leading to the inhibition of cytokine production and immune response. 2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole has been shown to have anti-inflammatory effects by inhibiting the production of cytokines such as TNF-alpha and IL-1beta. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer cells, 2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole induces apoptosis and inhibits cell proliferation, making it a potential therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of 2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole is its specificity for p38 MAPK, which allows for targeted inhibition of this enzyme without affecting other signaling pathways. However, 2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole has been shown to have off-target effects on other kinases such as JNK and ERK, which may limit its use in certain experiments. Additionally, the solubility of 2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole in water is limited, which may affect its bioavailability and efficacy in vivo.
Future Directions
Future research on 2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It could also be studied for its role in regulating autophagy, a cellular process involved in the degradation of damaged organelles and proteins. Additionally, the development of more potent and specific p38 MAPK inhibitors could lead to the discovery of new therapeutic agents for various diseases.
Scientific Research Applications
2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole has been extensively studied for its role in various biological processes such as inflammation, apoptosis, and cell differentiation. It has been shown to inhibit the activation of p38 MAPK, which is involved in the regulation of cytokine production and immune response. 2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole has also been studied for its potential use in cancer therapy, as it can induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-2-propan-2-ylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)14-15-7-8-16(14)20(17,18)12-5-6-13(19-4)11(3)9-12/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXVYLCPOFXOJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C(C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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